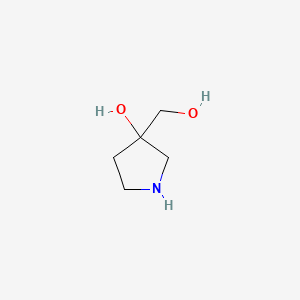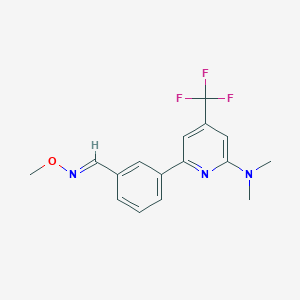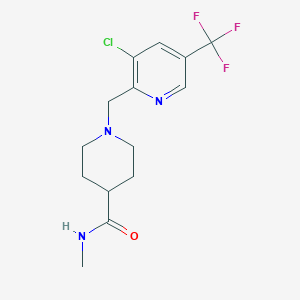
3-(ヒドロキシメチル)ピロリジン-3-オール
概要
説明
3-(Hydroxymethyl)pyrrolidin-3-ol is a chemical compound with the molecular weight of 153.61 . It is used as an intermediate for the synthesis of various bioactive molecules . It is also used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes leading to optically active secondary alcohols .
Synthesis Analysis
The compound has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl- (2‘ S)-bornane-10,2-sultam, and the achiral ylide precursor, N - (benzyl)- N - (methoxymethyl)- N - (trimethylsilylmethyl)amine, without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Hydroxymethyl)pyrrolidin-3-ol include 1,3-dipolar cycloaddition reaction and subsequent reduction with LAH and catalytic hydrogenation .Physical And Chemical Properties Analysis
The physical form of 3-(Hydroxymethyl)pyrrolidin-3-ol is oil and it is stored at room temperature .科学的研究の応用
生体活性分子の合成
(3-(ヒドロキシメチル)ピロリジン-3-オールは、様々な生体活性分子の合成における貴重な中間体です。 その有用性は、1,3-双極子環状付加反応を起こす能力にあり、これは多くの天然物や医薬品に見られる複雑な分子構造を構築するために不可欠です .
研究化合物
そのユニークな構造と反応性から、様々な化学的研究における研究化合物としても使用されています。 研究者はそれを用いて、新しい反応やプロセスを探求しています.
作用機序
Target of Action
3-(Hydroxymethyl)pyrrolidin-3-ol is a versatile compound that has been used in the synthesis of various bioactive molecules . It has been used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes leading to optically active secondary alcohols . It has also been used to prepare κ-opioid receptor agonists .
Mode of Action
It is known that it interacts with its targets through chemical reactions, leading to the formation of various bioactive molecules .
Biochemical Pathways
The biochemical pathways affected by 3-(Hydroxymethyl)pyrrolidin-3-ol are diverse, given its role as an intermediate in the synthesis of various bioactive molecules . The compound is involved in 1,3-dipolar cycloaddition reactions, which are key steps in the synthesis of many bioactive compounds .
Pharmacokinetics
It has been suggested that the compound exhibits favorable pharmacokinetics, indicating that it may have good bioavailability .
Result of Action
The result of the action of 3-(Hydroxymethyl)pyrrolidin-3-ol is the production of various bioactive molecules . These molecules can have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of 3-(Hydroxymethyl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(Hydroxymethyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an intermediate in the synthesis of bioactive molecules through 1,3-dipolar cycloaddition reactions . The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, facilitating its interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 3-(Hydroxymethyl)pyrrolidin-3-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream cellular responses . Additionally, 3-(Hydroxymethyl)pyrrolidin-3-ol can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 3-(Hydroxymethyl)pyrrolidin-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydroxymethyl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Hydroxymethyl)pyrrolidin-3-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biochemical activity and efficacy.
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)pyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
3-(Hydroxymethyl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of 3-(Hydroxymethyl)pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
3-(Hydroxymethyl)pyrrolidin-3-ol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its biochemical effects within the cell.
特性
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5(8)1-2-6-3-5/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFAEYHOYSFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303528 | |
| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-92-3 | |
| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401812.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)
![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)
![[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401819.png)


![[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea](/img/structure/B1401826.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)
![[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401829.png)


![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester](/img/structure/B1401834.png)
